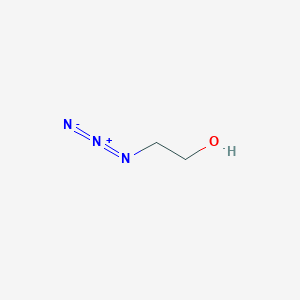

2-Azidoethanol

Beschreibung

Conceptual Framework of Azide Chemistry in Advanced Synthesis

Organic azides are characterized by the highly reactive azide functional group (-N₃). This group makes them versatile synthons in the assembly of diverse nitrogen-containing heterocycles. researchgate.net The chemistry of azides is extensive, encompassing reactions such as nucleophilic substitution, reduction to amines, and rearrangements. masterorganicchemistry.com The azide ion (N₃⁻) is a potent nucleophile, enabling its use in Sₙ2 reactions to form carbon-nitrogen bonds. masterorganicchemistry.com

The reactivity of the azide group is central to its utility. It can undergo various transformations, including:

Cycloaddition Reactions: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form stable triazole rings. This reaction is a cornerstone of click chemistry.

Reduction: The azido group can be reduced to a primary amine (NH₂), providing a pathway for the synthesis of amino compounds.

Substitution Reactions: The azide group itself can be substituted by other nucleophiles under certain conditions.

Bifunctional Structural Motif of 2-Azidoethanol

This compound possesses a distinct structural feature: it contains two functional groups, an azide (-N₃) group and a hydroxyl (-OH) group, on adjacent carbon atoms. This bifunctional nature allows for orthogonal chemical modifications, meaning one group can be reacted selectively without affecting the other. The hydroxyl group can be used for esterification or etherification, while the azide group can participate in click chemistry or be reduced to an amine. This dual functionality makes this compound a valuable linker molecule in the construction of more complex chemical architectures.

Centrality in Bioorthogonal and Click Chemistry Paradigms

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The azide-alkyne cycloaddition is a prime example of a click reaction. organic-chemistry.org

This compound is a key reagent in both paradigms. Its azide functionality allows it to readily react with alkynes in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. These reactions are used to label biomolecules, synthesize complex carbohydrate structures, and develop new diagnostic and therapeutic agents. ontosight.ailookchem.com For instance, this compound is employed to modify RNA molecules for bioconjugation, aiding in the study of RNA function and interactions. It is also used as a blocker for 2'-deoxy-ethynyluridine (EdU) in nuclear DNA to prevent cross-reactivity with antibodies, enabling more precise studies of DNA replication and cell proliferation. lookchem.comchemicalbook.comscbt.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₅N₃O |

| Molecular Weight | 87.08 g/mol |

| CAS Number | 1517-05-1 |

| Density | 1.000 g/cm³ |

| Boiling Point | 60.00 °C |

| Appearance | Colorless to slightly yellow clear liquid |

Data sourced from multiple references. lookchem.comchemicalbook.combiosynth.comnih.govcarlroth.com

Interactive Data Table: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, ppm) | |

| δ 3.77 (q, 2H) | Methylene protons adjacent to the hydroxyl group |

| δ 3.43 (t, 2H) | Methylene group bonded to the azide moiety |

| δ 2.16 (s, 1H) | Hydroxyl proton |

| ¹³C NMR (CDCl₃, ppm) | |

| δ 61.6 | CH₂OH carbon |

| δ 53.7 | CH₂N₃ carbon |

| ¹⁴N NMR (CDCl₃, ppm) | |

| δ 134 | Nβ |

| δ 171 | Nγ |

| δ 319 | Nα |

Data sourced from multiple references. chemicalbook.com

Eigenschaften

IUPAC Name |

2-azidoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSULWPSUVMOMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164850 | |

| Record name | 2-Azidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1517-05-1 | |

| Record name | 2-Azidoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azidoethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1517-05-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZIDOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2-azidoethanol Production

Halogen Substitution Reactions for Azidoethanol Synthesis

Nucleophilic Displacement from 2-Bromoethanol Precursors

The reaction of 2-bromoethanol with sodium azide represents a common and effective method for producing 2-azidoethanol. chemijournal.com In this S_N2 reaction, the azide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine. tutorchase.com The better leaving group ability of bromide compared to chloride contributes to the favorability of this reaction.

Various reaction conditions have been reported. A typical procedure involves dissolving 2-bromoethanol and sodium azide in water and heating the mixture. For instance, refluxing a mixture of 2-bromoethanol (308 mmol) and sodium azide (500 mmol) in water (100 mL) at 80°C for 20 hours resulted in a 68% yield of this compound after extraction with diethyl ether. Another protocol involves stirring 2-bromoethanol (24.01 mmol) with sodium azide (72.0 mmol) in water overnight at 80°C, which reportedly yields 100% of the product. chemicalbook.comguidechem.com A phased addition of sodium azide has also been described, where an initial reaction at 0°C is followed by warming to room temperature, and then a second addition of sodium azide and heating at 80°C overnight. acs.org

Table 1: Synthesis of this compound from 2-Bromoethanol

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromoethanol, Sodium Azide | Water | 80 | 20 hours | 68 | |

| 2-Bromoethanol, Sodium Azide | Water | 80 | Overnight | 100 | chemicalbook.comguidechem.com |

| 2-Bromoethanol, Sodium Azide | Water | 0 to 80 | Overnight | Not specified | acs.org |

| 2-Bromoethanol, Sodium Azide | Water | 80 | 12 hours | 85 | chemijournal.com |

Synthetic Routes via 2-Chloroethanol Intermediates

2-Chloroethanol also serves as a viable precursor for the synthesis of this compound through nucleophilic substitution with sodium azide. acs.org Although chlorine is a less effective leaving group than bromine, successful syntheses have been well-documented.

A representative laboratory procedure involves the portion-wise addition of sodium azide to a stirred mixture of 2-chloroethanol in water, initially at 0°C. The reaction is allowed to warm to room temperature before an additional quantity of sodium azide is added, and the mixture is heated under reflux at 80°C overnight. chemicalbook.comchemicalbook.com This method has been reported to yield 81% of this compound as a colorless oil after extraction and solvent removal. chemicalbook.comchemicalbook.com Another procedure specifies a reaction temperature of 70°C for 18 hours in water for a 10g scale synthesis. acs.org

Table 2: Synthesis of this compound from 2-Chloroethanol

| Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloroethanol, Sodium Azide | Water | 0 to 80 | Overnight | 81 | chemicalbook.comchemicalbook.com |

| 2-Chloroethanol, Sodium Azide | Water | 70 | 18 hours | Not specified | acs.org |

Catalytic and Microwave-Assisted Synthetic Protocols

To enhance efficiency and adopt greener synthetic practices, alternative methods for this compound production have been developed. These include the ring-opening of epoxides and the use of microwave irradiation to accelerate reaction rates.

Formation from Ethylene Oxide and Sodium Azide

The ring-opening of ethylene oxide with sodium azide provides a direct route to this compound. This reaction is typically catalyzed to facilitate the opening of the epoxide ring. Ammonium chloride is a commonly used catalyst for this transformation. The reaction involves the azide ion attacking one of the carbon atoms of the ethylene oxide ring, leading to the formation of the azido alcohol. This method is advantageous as it starts from a readily available and simple precursor.

Microwave-Induced Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has been recognized as a valuable technique for accelerating reaction rates and often improving yields. researchgate.net The synthesis of this compound from 2-chloroethanol and sodium azide has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. anilmishra.name

In one study, a mixture of 2-chloroethanol and sodium azide was irradiated for 28 minutes, resulting in an 84% yield of this compound. anilmishra.name This represents a substantial reduction in reaction time from the hours or overnight reactions required for conventional heating methods. chemicalbook.comchemicalbook.com This rapid and efficient method highlights the potential of microwave technology as an environmentally benign synthetic tool. anilmishra.name

Table 3: Comparison of Conventional vs. Microwave Synthesis

| Method | Precursor | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-Chloroethanol | Overnight | 81 | chemicalbook.comchemicalbook.com |

| Microwave Irradiation | 2-Chloroethanol | 28 minutes | 84 | anilmishra.name |

Advanced Derivatization Strategies for Functionalized Azidoethanol Derivatives

This compound is a bifunctional molecule, possessing both a reactive azide group and a hydroxyl group, making it a versatile building block for more complex molecules. d-nb.info

The hydroxyl group can undergo various reactions, such as esterification. For example, this compound can be reacted with 2-bromopropionyl bromide in the presence of triethylamine to form 1-azidoethane-2-oxy-2-bromopropionyl, an initiator used in polymer synthesis. chemijournal.com Other potential reactions for the hydroxyl group include etherification, substitution, dehydration, and oxidation to the corresponding acyl azide. d-nb.info

The azide group is particularly useful in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. guidechem.com These reactions form stable triazole rings and are widely used in bioconjugation and materials science. For example, this compound can be reacted with terminal alkynes in the presence of a copper catalyst to synthesize various triazole derivatives. It has been used in the synthesis of the ligand {tris[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}amine (THETA) through a click reaction with tripropargylamine. ppm.edu.pl The azide can also be reduced to form an amine group, yielding ethanolamine derivatives.

Spectroscopic and Computational Elucidation of 2-azidoethanol Structure and Reactivity

Thermal Decomposition Pathway Investigations

The thermal decomposition of 2-azidoethanol has been primarily investigated using real-time ultraviolet photoelectron spectroscopy (PES) and matrix isolation infrared spectroscopy. nih.govherts.ac.uk These studies reveal that, unlike some related organic azides that decompose in a single concerted step, this compound follows a more complex, stepwise mechanism. nih.govherts.ac.uk

Stepwise Decomposition Mechanisms and Intermediate Characterization

The initial and defining step in the thermal decomposition of this compound is the cleavage of the nitrogen-nitrogen bond, leading to the expulsion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. nih.gov This is a common first step for many organic azides. nih.gov

Following the loss of N₂, the resulting nitrene undergoes rearrangement. Evidence points to a 1,2-hydrogen shift, which forms an imine intermediate. nih.govnih.govnih.gov While this imine intermediate is crucial to the proposed mechanism, it has not been directly detected in these experiments, suggesting it is highly transient. nih.govnih.gov The decomposition is therefore characterized as a stepwise process involving these key intermediates. nih.govherts.ac.uknih.gov

Analysis of Products and Kinetic Profiles

The pyrolysis of this compound in a flow system at various temperatures allows for the identification of the final decomposition products. nih.govamericanelements.com The further breakdown of the transient imine intermediate leads to a consistent set of simple, stable molecules. nih.gov

Table 1: Experimentally Detected Products of this compound Thermal Decomposition

| Product Name | Chemical Formula |

| Methanimine | CH₂NH |

| Formaldehyde | H₂CO |

| Molecular Nitrogen | N₂ |

| Carbon Monoxide | CO |

| Hydrogen Cyanide | HCN |

| Data sourced from studies utilizing ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. nih.govherts.ac.ukamericanelements.comuni.lu |

These products were identified at pyrolysis temperatures ranging from 240 °C to 380 °C. nih.gov At the lower end of this range, the parent this compound is still present, while at 380 °C, decomposition is complete. nih.gov

Quantum Chemical and Ab Initio Computational Studies

Theoretical calculations have been indispensable in corroborating experimental findings and providing deeper insight into the energetics and electronic structure governing the reactivity of this compound.

Density Functional Theory (DFT) and Ab Initio Calculations for Reaction Mechanisms

Ab initio molecular orbital calculations have been performed to support the proposed stepwise decomposition mechanism. nih.govnih.govnih.gov Calculations at the MP2/6-31G** level were used to determine the minimum energy geometry of the this compound molecule, which is essential for interpreting spectroscopic data. nih.gov Theoretical studies confirm that the gauche conformer of this compound is the most stable, although the energy difference with the anti conformer is small, suggesting frequent interconversion in the gas phase. americanelements.com

Furthermore, DFT and ab initio Green's function (GF) methods have been used to calculate the electron binding energies of this compound, showing better agreement with experimental values than simpler Hartree-Fock predictions. uni.luamericanelements.com These computational approaches have also been applied to study the "azido gauche effect," a conformational preference, in protonated this compound. nih.gov

Molecular Orbital Analysis (HOMO-LUMO) and Electronic Properties in Reactivity

Analysis of the molecular orbitals of this compound provides a clear rationale for its decomposition pathway. Ab initio calculations reveal the nature of the Highest Occupied Molecular Orbital (HOMO), which is key to understanding its initial reactivity. nih.gov

The HOMO (orbital 23) is characterized as:

Weakly antibonding between the terminal nitrogen atoms of the azide group. nih.gov

Nonbonding between the adjacent nitrogen atoms. nih.gov

Weakly antibonding in the C−N direction. nih.gov

This antibonding character between the terminal nitrogens explains the relative ease with which the N-N bond breaks and molecular nitrogen is eliminated upon heating, initiating the decomposition sequence. nih.gov

HOMO-LUMO analysis has also been employed to predict the reactivity of this compound in other contexts. For instance, in its reaction with 3,4-dinitrofurazan (DNTF), calculations show that the reaction proceeds via a nucleophilic attack from the oxygen anion of this compound (where the HOMO is located) on the nitro-substituted carbon atom of DNTF (the LUMO location). wikipedia.org

Advanced Spectroscopic Characterization for Mechanistic Insights

The elucidation of the complex, multi-step decomposition of this compound relies on advanced spectroscopic techniques capable of identifying transient species and final products in real-time. The primary methods employed have been:

Real-time Ultraviolet Photoelectron Spectroscopy (PES): This technique has been crucial for monitoring the decomposition as it happens, providing experimental evidence for the proposed mechanism by observing the reactants, intermediates, and products at different temperatures. nih.gov

Matrix Isolation Infrared Spectroscopy: This method traps the decomposition products in an inert matrix at low temperatures, allowing for their characterization by IR spectroscopy. nih.govherts.ac.uk

In addition to these specialized techniques for studying the decomposition, the parent this compound molecule has been thoroughly characterized using a suite of standard spectroscopic methods, including:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) nih.govtci-chemical-trading.com

¹⁴N Nuclear Magnetic Resonance (NMR) tci-chemical-trading.com

Raman and Infrared Spectroscopy nih.gov

Mass Spectrometry nih.gov

Ultraviolet Photoelectron Spectroscopy (UV-PES) Applications

Ultraviolet photoelectron spectroscopy (UV-PES) has been employed to characterize the electronic structure of this compound in the vapor phase. acs.org In studies of the compound, the He(I) photoelectron spectrum was recorded to identify its valence electronic energy levels. soton.ac.uk The analysis revealed two prominent, intense bands at the lower end of the ionization energy scale. acs.org

These experimental findings were supported by ab initio molecular orbital calculations, which helped in the assignment of the observed spectral bands. soton.ac.uklookchem.com The application of Koopmans' theorem to the computed orbital energies provided vertical ionization energies that were in good agreement with the experimental data. lookchem.com

| Band | Vertical Ionization Energy (eV) |

| 1 | 9.90 ± 0.01 |

| 2 | 11.01 ± 0.01 |

Data sourced from a study on the thermal decomposition of this compound. acs.org

Furthermore, UV-PES was used in real-time to monitor the gas-phase products during the thermal decomposition of this compound in a flow system. acs.orglookchem.com By recording spectra at various pyrolysis temperatures, researchers could identify the formation of decomposition products as the parent molecule's spectral features diminished. acs.org

Matrix Isolation Infrared Spectroscopy for Reactive Intermediates

Matrix isolation infrared spectroscopy is a powerful technique for studying highly reactive or unstable species generated during chemical reactions. In the case of this compound, this method was used to identify the products of its thermal decomposition. acs.orgsoton.ac.ukanu.edu.au The process involves heating the compound in a flow system and then rapidly condensing the resulting gaseous mixture with a large excess of an inert gas, such as argon, onto a cryogenic surface. This traps the individual product molecules, allowing for their characterization by IR spectroscopy.

The thermal decomposition of this compound was found to proceed via a stepwise mechanism. soton.ac.uksoton.ac.uk The primary products identified through this technique provided insight into the fragmentation pathway of the parent molecule.

| Detected Decomposition Product | Chemical Formula |

| Methanimine | CH₂NH |

| Formaldehyde | H₂CO |

| Nitrogen | N₂ |

| Carbon Monoxide | CO |

| Hydrogen Cyanide | HCN |

Products identified from the thermal decomposition of this compound in a flow system. acs.orglookchem.comsoton.ac.ukanu.edu.au

The experimental evidence suggests that the decomposition occurs through an imine intermediate, which subsequently breaks down to yield the observed products. soton.ac.uksoton.ac.uk

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

The fundamental structure of this compound is routinely confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide unambiguous evidence of the compound's molecular weight and connectivity.

The 70 eV electron impact mass spectrum of this compound shows a parent molecular ion peak at a mass-to-charge ratio (m/z) of 87. acs.org Key fragmentation patterns observed in the mass spectrum include intense signals at m/z 31 (from CH₂OH⁺) and m/z 28 (from N₂⁺ or NCH₂⁺), which are characteristic of the molecule's structure. acs.org

¹H and ¹³C NMR spectroscopy in a deuterated solvent like chloroform (CDCl₃) confirms the arrangement of atoms. lookchem.comchemicalbook.com The ¹H NMR spectrum displays distinct signals for the protons on the two carbon atoms and the hydroxyl proton. lookchem.comchemicalbook.com Similarly, the ¹³C NMR spectrum shows two unique resonances, corresponding to the carbon atom bonded to the azide group and the carbon atom bonded to the hydroxyl group. lookchem.comchemicalbook.com

¹H NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.77 | Triplet (reported as quartet in one source) | CH₂OH |

| 3.43 | Triplet | CH₂N₃ |

| 2.16 | Singlet | OH |

Data sourced from literature. lookchem.comchemicalbook.com

¹³C NMR Spectral Data of this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

|---|---|

| 61.6 | C H₂OH |

| 53.7 | C H₂N₃ |

Data sourced from literature. lookchem.comchemicalbook.com

Mechanistic Reactivity of the Azido and Hydroxyl Functionalities

Azide-Alkyne Cycloaddition Mechanistic Studies

The reaction between an azide and an alkyne to form a 1,2,3-triazole ring, a Huisgen 1,3-dipolar cycloaddition, is a cornerstone of click chemistry. 2-Azidoethanol is a common reactant in these studies due to its small size and the useful hydroxyl functionality on the resulting triazole product.

The copper(I)-catalyzed variant of the azide-alkyne cycloaddition (CuAAC) is renowned for its high efficiency and regioselectivity, exclusively yielding 1,4-disubstituted triazoles. rsc.org Mechanistic studies involving this compound have uncovered complex and intriguing pathways.

A notable finding is the autocatalytic nature of the CuAAC reaction between this compound and tripropargylamine when initiated with Cu(II) salts. researchgate.netacs.orgexlibrisgroup.comnih.gov The triazole product, tris-(hydroxyethyltriazolylmethyl)amine, actively accelerates its own formation through a dual mechanism: researchgate.netacs.orgexlibrisgroup.comnih.gov

It coordinates with Cu(II) ions, facilitating their reduction to the catalytically active Cu(I) species. researchgate.netacs.orgexlibrisgroup.comnih.gov

It enhances the catalytic reactivity of the Cu(I) species in the cycloaddition step itself. researchgate.netacs.orgexlibrisgroup.comnih.gov

This cooperative process results in a remarkable rate enhancement of over 400-fold during the reaction. researchgate.netacs.orgexlibrisgroup.com The kinetic profile of this autocatalysis can be modulated by the choice of azide, alkyne, or by adding other ligands for the copper ions. acs.orgexlibrisgroup.com In some systems, particularly in alcoholic solvents, Cu(II) salts can catalyze the reaction without the need for an external reducing agent. The reduction to the active Cu(I) catalyst is thought to occur during an induction period via alcohol oxidation or oxidative homocoupling of the alkyne. researchgate.net

To circumvent the in vivo cytotoxicity of copper catalysts, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, utilizing strained cyclooctynes. nih.gov In SPAAC, the pre-distortion of the alkyne bond in the cyclooctyne lowers the activation energy, allowing the reaction to proceed without a catalyst. nih.gov

Kinetic studies comparing the reactivity of this compound (a primary azide) with secondary and tertiary azides have provided significant mechanistic insights. nih.gov The steric hindrance of the azide plays a crucial role, especially when reacting with different cyclooctynes like the sterically less demanding bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN) and the more demanding azadibenzocyclooctyne (ADIBO). nih.gov

Computational analysis using the activation strain model shows that while primary azides like this compound react via a concerted synchronous mechanism, bulkier tertiary azides proceed through a highly asynchronous concerted transition state. nih.gov The decreased reactivity of tertiary azides with the sterically demanding ADIBO is attributed to increased Pauli repulsion. nih.gov Inline ATR-IR spectroscopy has proven to be a powerful tool for monitoring SPAAC kinetics in real-time, even in complex biological fluids like human blood plasma. nih.govresearchgate.net

Data sourced from references nih.govnih.gov.

The intramolecular azide-alkyne cycloaddition (IAAC) provides a powerful strategy for the synthesis of fused heterocyclic systems. mdpi.comrsc.org This approach involves molecules that contain both an azide and an alkyne functionality, which are suitably positioned to cyclize. mdpi.com A key advantage of IAAC over its intermolecular counterpart is that the entropic benefit of the intramolecular reaction often allows the cycloaddition to proceed efficiently without the need for metal catalysis. mdpi.comrsc.org

This strategy has been employed using derivatives of this compound. For instance, a three-component coupling involving a silyl-protected this compound derivative can generate a precursor with suitably positioned azide and alkyne groups. mdpi.com Subsequent heating of this precursor induces an intramolecular cycloaddition to afford an oxepane-fused triazole with high regioselectivity. mdpi.com The IAAC process is a versatile tool for creating complex molecular architectures, including fused heterocycles and macrocycles, from strategically designed precursors. rsc.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanistic Investigations

Influence of Isotopic Substitution on Cycloaddition Kinetics

Investigating kinetic isotope effects (KIEs) provides deep insight into reaction mechanisms and the nature of transition states. Computational DFT studies have explored the effect of deuteration on the azide-alkyne cycloaddition between this compound and 3-propargylamine. rsc.orgrsc.org

Data sourced from reference rsc.org.

Ring Expansion Reactions with Hydroxy Azides and Cyclic Ketones

The reaction of hydroxy azides, such as this compound, with cyclic ketones in the presence of a Lewis acid constitutes a powerful method for synthesizing N-substituted lactams via ring expansion. acs.orgnih.gov This process is analogous to the Schmidt reaction. The mechanism involves the Lewis acid-promoted addition of the hydroxy azide to the ketone, followed by the formation of an N-diazonium intermediate. acs.org A subsequent rearrangement and hydrolysis yield the final ring-expanded lactam. acs.org

The regioselectivity of the ring expansion—that is, which of the two carbons adjacent to the carbonyl group migrates to the nitrogen atom—is a critical aspect of this transformation. acs.orgnih.gov Studies using this compound and various 2-substituted cyclic ketones have shown that the outcome is highly dependent on the nature of the substituent. acs.orgnih.gov

Steric Effects : With small alkyl substituents like methyl or ethyl, the reaction is often unselective. acs.orgnih.gov However, as the steric bulk of the substituent increases (e.g., isopropyl, tert-butyl), there is a preferential migration of the more highly substituted carbon atom. acs.orgnih.gov

Electronic Effects : When the substituent is inductively electron-withdrawing (e.g., OMe, Ph, Br), the regioselectivity is reversed. acs.orgnih.gov In these cases, the less substituted carbon atom selectively migrates. acs.orgnih.gov

Reagent Control : In addition to substrate control, regioselectivity can be dictated by the reagent. d-nb.infonih.gov Using an enantiomerically pure chiral hydroxyalkyl azide to react with a prochiral ketone can enforce the migration of a specific methylene group, allowing for selective access to one of two possible lactam regioisomers. d-nb.infonih.gov The choice of the (R)- or (S)-enantiomer of the azide reagent can completely switch the regiochemical outcome of the ring expansion. d-nb.infonih.govresearchgate.net

Data sourced from references acs.orgnih.gov.

Substituent Effects on Migration Pathways

In reactions involving the azido group, such as the Schmidt reaction, the nature of substituents on adjacent carbons can significantly influence the reaction's outcome by dictating which chemical group migrates. This selectivity, known as migratory aptitude, is governed by a combination of electronic and steric factors. The migrating group is typically positioned anti-periplanar to the departing dinitrogen group in the transition state. illinois.edu

Research into the reactions of ketones with hydroxyalkyl azides has provided insights into these substituent effects. It has been observed that the migratory aptitude of a substituted carbon increases with the size of the substituent. acs.org For instance, in ring expansions of 2-substituted cyclic ketones, bulky substituents tend to promote the preferential migration of the more highly substituted carbon atom. acs.org Conversely, ketones that have substituents with inductive electron-withdrawing properties (such as methoxy, phenyl, or bromine) typically undergo selective migration of the less substituted carbon. acs.org

These principles are critical in directing the regiochemical outcome of intramolecular Schmidt reactions. The structure of the tether connecting the azide and the ketone, as well as the ketone's ring size, can determine whether the reaction proceeds via the expected Schmidt pathway or alternative routes like a Mannich reaction. researchgate.net In certain steroidal systems, the intrinsic substrate bias can be completely overridden by using a chiral hydroxyalkyl azide, forcing the migration of a group that would not typically be favored. nih.gov

The following table summarizes the general effects of different substituent types on the migration pathways in azide-based reactions:

| Substituent Type at Migration Origin | General Effect on Migration | Rationale |

| Bulky Alkyl Groups | Promotes migration of the more substituted carbon. acs.org | Steric hindrance influences the stability of the transition state, favoring the pathway where the larger group migrates. |

| Electron-Withdrawing Groups (e.g., -OMe, -Ph, -Br) | Promotes migration of the less substituted carbon. acs.org | Inductive effects destabilize the buildup of positive charge on the adjacent carbon, thus disfavoring its migration. |

| Chiral Hydroxyalkyl Azides | Can override intrinsic substrate preference. nih.gov | The stereochemistry of the reagent enforces a specific conformation in the transition state, dictating which group is correctly aligned for migration. nih.gov |

Oxidation and Substitution Reactions of the Alcohol Moiety

The hydroxyl group of this compound imparts a secondary layer of reactivity to the molecule, allowing for its participation in both oxidation and substitution reactions.

Oxidation

The primary alcohol group in this compound can be oxidized to yield other functional groups. The oxidation of α-azido alcohols, such as this compound, using reagents like pyridinium chlorochromate (PCC) can lead to the formation of carbonyl azides. d-nb.info The thermal decomposition of this compound has been studied, with products including formaldehyde (H₂CO), methanimine (CH₂NH), hydrogen cyanide (HCN), carbon monoxide (CO), and dinitrogen (N₂), indicating a complex decomposition pathway that involves stepwise mechanisms. acs.org

Substitution Reactions

The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. It can either act as a nucleophile itself or be converted into a good leaving group for subsequent substitution.

As a Nucleophile: The alcohol moiety can act as a nucleophilic attacker. This is evident in its use as a glycosyl acceptor in glycosylation reactions, where the hydroxyl oxygen attacks an activated glycosyl donor to form a glycosidic bond. diva-portal.orgresearchgate.netpitt.edu It also participates in bimolecular aromatic nucleophilic substitution (Ar-SN2) reactions, where the oxygen anion of this compound attacks an electron-deficient aromatic ring. nih.gov

As a Leaving Group: The hydroxyl group itself is a poor leaving group but can be activated to facilitate its departure. While direct protonation and loss as water is possible, more controlled substitutions are common. For example, α-azido alcohols can react with phosphorus tribromide (PBr₃) in a clean substitution reaction to replace the hydroxyl group and yield 1-azido-1-bromo derivatives. d-nb.info This highlights its capacity to undergo transformations typical of primary alcohols. scbt.com

Applications of 2-azidoethanol in Advanced Chemical Synthesis

Bioorthogonal Chemical Labeling and Bioconjugation in Research Settings

2-Azidoethanol is a valuable bifunctional molecule, possessing both a reactive azide group and a versatile hydroxyl group. This unique structure makes it a key reagent in bioorthogonal chemistry, a field focused on chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide group is particularly useful as it is small, metabolically stable, and does not react with the vast majority of functional groups found in biological molecules. fishersci.be It serves as a chemical handle that can be specifically targeted by a reaction partner, most commonly an alkyne, in a process known as azide-alkyne cycloaddition or "click chemistry". fishersci.cawikipedia.org

Site-Specific Functionalization of Biomolecules

The ability to attach probes, tags, or other molecules to specific sites on biomolecules like proteins is crucial for studying their function, location, and interactions. This compound facilitates this through its role in click chemistry. For instance, biomolecules can be metabolically or synthetically engineered to contain an alkyne group. These alkyne-modified biomolecules can then be selectively labeled with molecules that have been functionalized with an azide.

Alternatively, this compound can be used to functionalize surfaces or probes. In one study, a sensor surface for surface plasmon resonance (SPR) was modified with cyclooctyne molecules. After azide-containing proteins were immobilized on the surface via a strain-promoted azide-alkyne cycloaddition (SPAAC), this compound was used to react with and block any remaining free cyclooctyne groups, ensuring that subsequent binding events were specific to the immobilized protein. cenmed.com Similarly, carbon nano-onions have been functionalized by reacting them with this compound, which introduces hydroxyl (-OH) groups onto their surface, increasing their solubility and allowing for further modifications. senescence.info

RNA Modification and Fluorescent Tagging Methodologies

Modifying and labeling RNA is essential for understanding its diverse roles in cellular processes. This compound is a key reagent for introducing azide functionalities into RNA molecules, which can then be used for bioconjugation. fishersci.cawikipedia.org A significant application is the synthesis of oligoribonucleotides with an azide group at the 3'-terminus.

One efficient method involves creating a 3′-terminal 2′-O-(2-azidoethyl) modification on RNA strands. fishersci.fifishersci.ca This creates an "inverse" labeling pattern compared to more common alkyne-functionalized RNA, offering greater flexibility for complex or multiple labeling experiments. fishersci.fifishersci.ca Once the azide is in place, it can be readily "clicked" with a fluorescent dye that contains an alkyne group. For example, researchers have successfully attached fluorescent dyes to 2'-azido modified siRNA (small interfering RNA) using a copper-catalyzed click reaction, allowing for visualization of the siRNA within cells. fishersci.cafishersci.fi This methodology is well-tolerated within the RNA structure and does not significantly disrupt its biological activity, such as gene silencing. fishersci.fi

Glycosylation Reactions for Complex Carbohydrate Synthesis

This compound plays a significant role as a building block and linker in the chemical synthesis of complex carbohydrates and glycoconjugates. guidetopharmacology.org These molecules are vital for many biological functions, and creating them synthetically is a major challenge in chemistry. The azidoethyl group introduced by this compound can serve as a versatile handle for downstream "click" chemistry applications, allowing the synthesized carbohydrate to be attached to proteins, lipids, or other molecules. fishersci.se

In a key application, this compound acts as a glycosyl acceptor. For example, it can be coupled with a protected sugar, such as per-O-acetylated galactose, in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O), to form a β-2-azidoethyl galactoside. fishersci.se This product contains a free azide group ready for conjugation. Other methods, such as ultrasound-assisted Fischer glycosylation, have also utilized this compound to react with various free sugars, providing a rapid and efficient route to these important azido-tagged glycoside intermediates. fishersci.dk

Polymer Science and Macromolecular Engineering

The unique properties of this compound make it a valuable component in the design and synthesis of advanced polymers. Its ability to introduce the azide functionality allows for the creation of polymers that can be easily modified using click chemistry, opening up possibilities for creating complex macromolecular architectures like block copolymers and star polymers. wikipedia.org

Synthesis of Azido-Functionalized Polymer Initiators

A crucial step in many controlled polymerization techniques is the design of the initiator, the molecule that starts the polymer chain growth. This compound is an excellent starting material for creating bifunctional initiators that contain both an azide group and a site to initiate polymerization.

A common strategy involves the esterification of the hydroxyl group of this compound with an acid halide that contains a halogen suitable for initiating polymerization. For example, reacting this compound with 2-bromopropionyl bromide or 2-bromo-2-methylpropionyl bromide yields initiators like 1-azidoethane-2-oxy-2-bromopropionyl (AEOBP) and azidoethyl-2-bromo-2-methylpropanoate (AEBMP). wikipedia.orgciteab.comfishersci.co.uk In these molecules, the bromo-ester end can initiate polymerization, while the azide end remains available for post-polymerization modification. In other polymerization methods, such as Ring-Opening Polymerization (ROP), this compound itself can act as the initiator, directly incorporating the azidoethyl group at the start of the polymer chain. alphachemikaindia.comalfa-chemistry.com

| Initiator Name | Synthesized From | Polymerization Type | Reference |

|---|---|---|---|

| Azidoethyl-2-bromo-2-methylpropanoate (AEBMP) | This compound and 2-bromo-2-methylpropionyl bromide | ATRP | citeab.com |

| 1-azidoethane-2-oxy-2-bromopropionyl (AEOBP) | This compound and 2-bromopropionyl bromide | ATRP | wikipedia.org |

| This compound (as initiator) | N/A | ROP | alphachemikaindia.comalfa-chemistry.com |

| Azide-decorated RAFT agent | This compound and a trithiocarbonate | RAFT | wikipedia.org |

Controlled Radical Polymerization (ATRP) for Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.org When combined with initiators derived from this compound, ATRP allows for the precise synthesis of polymers with a terminal azide group.

Surface Functionalization of Polymeric Materials via Click Chemistry

This compound serves as a critical building block for the surface functionalization of polymeric materials, primarily through the application of "click chemistry," a set of reactions known for their high efficiency and specificity. The presence of both a hydroxyl (-OH) group and an azide (-N₃) group allows this compound to be incorporated into or onto polymer structures, introducing a reactive azide handle for subsequent modifications.

This azide group is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Researchers have leveraged this by first creating alkyne-functionalized polymer surfaces. Subsequently, an azide-containing molecule, often synthesized from this compound, is "clicked" onto the surface, resulting in a stable triazole linkage. This methodology facilitates the covalent attachment of a wide range of molecules, including biomolecules like carbohydrates, to polymer surfaces. nih.gov

A notable application is in the field of biomaterials, where the precise control of surface properties is essential. For instance, methods have been developed to immobilize carbohydrates on polymeric surfaces to study biomolecular recognition. nih.gov In one approach, a polymeric surface is first treated to introduce alkyne groups. Then, a carbohydrate that has been chemically modified with a 2-azidoethyl group (derived from this compound) is attached to the surface via the CuAAC reaction. nih.gov This technique has been successfully applied to polymers such as polyethylene glycol (PEG) and polystyrene (PS). nih.gov The resulting carbohydrate-functionalized surfaces can be used in biosensor applications, such as quartz crystal microbalance (QCM) systems, to study protein-carbohydrate interactions with reduced nonspecific binding. nih.gov

Another strategy involves the synthesis of monomers containing the azidoethyl group. For example, 2-azidoethyl methacrylate (AzMA), synthesized from this compound, can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). benicewiczgroup.com This produces a polymer with pendant azide groups along its chain. These azide groups are readily available for post-polymerization modification via click chemistry, allowing for the attachment of various functional molecules. benicewiczgroup.com Similarly, this compound can act as an initiator for the ring-opening polymerization of monomers like ε-caprolactone, yielding azido-terminated poly(ε-caprolactone) (PCL-N₃). rsc.org This azido-terminated polymer can then be clicked onto other polymer backbones, creating complex architectures like linear-hyperbranched copolymers, which are useful for fabricating functional membranes. rsc.org

Table 1: Methods for Carbohydrate Immobilization on Polymeric Surfaces Using this compound Derivatives

| Method | Step 1 | Step 2 | Resulting Surface |

|---|---|---|---|

| Method B | An alkyne-functionalized photoprobe is coupled to the polymer surface via UV irradiation. | A 2-azidoethyl functionalized carbohydrate is attached using Cu-catalyzed azide-alkyne cycloaddition (CuAAC). | A stable, carbohydrate-functionalized surface with an intermediate alkyne surface. nih.gov |

| Method C | The polymer surface is functionalized with an NHS-activated PFPA-ester, followed by reaction with an alkyne-functionalized amine linker. | The alkyne surface is coupled to a 2-azidoethyl functionalized carbohydrate via CuAAC. | A stable, carbohydrate-functionalized surface generated in two steps, allowing for a versatile intermediate. nih.gov |

Development of Energetic Materials and Propellants

The high nitrogen content and positive enthalpy of formation of the azide group in this compound make it a valuable precursor in the synthesis of advanced energetic materials and propellants. Its bifunctional nature allows for its integration into more complex molecular structures designed to optimize energy output, stability, and safety.

A key objective in energetic materials research is the development of compounds that possess high energy density while exhibiting low sensitivity to accidental stimuli like impact, friction, and heat. mdpi.com this compound has been successfully employed as a starting material to synthesize novel, low-melting, insensitive energetic materials. mdpi.comresearchgate.net

One prominent example is the synthesis of 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF). mdpi.com This compound was designed and synthesized by reacting this compound with 3,4-dinitro-furazanofuroxan (DNTF), a powerful but sensitive explosive. mdpi.com The introduction of the flexible azidoethoxy groups from this compound into the DNTF structure serves a dual purpose: it maintains a high energy level due to the presence of the azido groups while significantly lowering the melting point and increasing the insensitivity of the final compound. mdpi.comresearchgate.net The reaction proceeds via a nucleophilic substitution where the oxygen anion of this compound attacks the carbon atom on the DNTF ring. mdpi.com

The resulting material, DAeTF, has properties that make it a promising candidate for melt-cast explosives, which require materials that can be safely melted and poured into munitions. mdpi.comresearchgate.net Its significantly lower melting point compared to DNTF and its notable insensitivity represent a significant advancement in creating safer and more processable energetic materials. mdpi.comresearchgate.net

Table 2: Comparison of Properties of DAeTF and DNTF

| Property | DNTF (Precursor) | DAeTF (Synthesized from this compound) | Significance |

|---|---|---|---|

| Melting Point (Tₘ) | 110 °C | 60.5 °C | The lower melting point facilitates safer melt-casting processing. mdpi.com |

| Decomposition Temp (Tₑ) | Not specified | 251.7 °C | Indicates good thermal stability. researchgate.net |

| Impact Sensitivity (IS) | Not specified | 60 J | Demonstrates significant insensitivity to impact. researchgate.net |

| Detonation Velocity (D) | Not specified | 7270 m/s | Indicates a high energy level. researchgate.net |

Hypergolic propellants are combinations of a fuel and an oxidizer that ignite spontaneously upon contact, offering high reliability for rocket engines. wikipedia.org However, traditional hypergolic fuels, such as hydrazine and its derivatives, are highly toxic and carcinogenic. google.com This has prompted extensive research into "green" alternatives that offer better safety and handling characteristics.

This compound and related azido-compounds are being investigated as potential green hypergolic fuel components. uni-muenchen.de Their appeal lies in their energetic nature combined with potentially lower toxicity compared to conventional fuels. uni-muenchen.de Studies have explored this compound as a candidate for hypergolic bipropellants, noting its ease of synthesis and favorable properties when paired with oxidizers like high test peroxide (HTP). The goal is to develop storable liquid propellants that are less harmful to the environment and personnel. google.com While much of the research in this area is focused on derivatives like 2-azido-N,N-dimethylethanamine (DMAZ), the fundamental chemistry of the azidoethyl group, originating from precursors like this compound, is central to this effort. researchgate.netresearchgate.net In a study comparing the toxicity of various aliphatic alcohols used in energetic materials, this compound was found to be the least toxic, further supporting its potential as a component in greener propellant formulations. uni-muenchen.de

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 80231 |

| 2-Bromoethanol | 8636 |

| 2-Azidoethyl methacrylate | 13854589 |

| 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) | 162164808 |

| 3,4-Dinitrofuranofuroxan (DNTF) | 14256247 |

| ε-Caprolactone | 10401 |

| Hydrazine | 9321 |

| Phenylacetylene | 7619 |

| Poly(ethylene glycol) | 174 |

| Polystyrene | Not available (polymer) |

| Sodium azide | 3464831 |

Q & A

Q. What are the key thermodynamic properties of 2-azidoethanol, and how do experimental values compare with computational predictions?

Experimental studies report the standard enthalpy of formation for this compound (C₂H₅N₃O) as 94.40 kJ/mol in the liquid phase . Researchers should validate these values against density functional theory (DFT) or group contribution methods to resolve discrepancies. For accurate comparisons, use high-purity samples and standardized calorimetric protocols. Data normalization to 298.15 K is critical for consistency.

Q. How is this compound utilized in suppressing EdU-derived signals in fluorescence imaging?

In dual-labeling experiments (e.g., EdU/BrdU), this compound (10–20 mM) and azidomethylphenylsulfide are effective quenchers of residual azide-alkyne cycloaddition (CuAAC) signals. Pre-treatment for 30 minutes at room temperature reduces nonspecific binding, enabling precise nuclear DNA analysis via CellProfiler or ImageJ . Validate suppression efficiency using negative controls (EdU-only samples).

Q. What synthetic routes are available for preparing this compound-derived bifunctional chelators?

A common method involves Cu(I)-catalyzed "click" coupling between this compound and alkynyl precursors (e.g., 4-HET-CDTA), followed by deprotection with trifluoroacetic acid (TFA). Optimize yields (70–76%) using 2,6-lutidine as a base and dichloromethane as the solvent . Confirm product purity via NMR and HRMS, adjusting stoichiometry for larger ligands .

Advanced Research Questions

Q. How does this compound influence hypergolic ignition delays with hydrogen peroxide?

Hypergolic studies show that this compound reacts explosively with 90% H₂O₂, with ignition delays <5 ms. Design experiments in controlled chambers using high-speed cameras (≥10,000 fps) and pressure sensors. Compare activation energies with other azido compounds (e.g., azidocyclopentane) to assess reactivity trends . Mitigate hazards using remote-controlled injection systems.

Q. What strategies minimize nonspecific binding in carbohydrate-protein interaction studies using this compound-functionalized surfaces?

On quartz crystal microbalance (QCM) sensors, this compound surfaces serve as reference substrates to correct nonspecific lectin binding. Subtract signals from this compound controls (e.g., 0.5–1.0 nm shifts) to isolate specific interactions. Optimize surface blocking with BSA (1% w/v) and validate via SPR or fluorescence recovery assays .

Q. How can this compound be integrated into polymerization reactions for functionalized elastomers?

Example: Synthesize azidoethyl-2-bromo-2-methylpropanoate (AEBMP) by reacting this compound with 2-bromo-2-methylpropionyl bromide under N₂. Use AEBMP as a crosslinker in atom-transfer radical polymerization (ATRP) to introduce azide handles for post-polymerization modifications (e.g., fluorophore conjugation) . Monitor kinetics via GPC and FTIR.

Q. Why do some commercial safety data sheets (SDS) omit thermal hazard data for this compound, and how should researchers address this gap?

Thermal stability studies using differential scanning calorimetry (DSC) reveal exothermic decomposition above 120°C. If SDS data are lacking, perform in-house DSC runs (heating rate: 5°C/min, N₂ atmosphere) and calculate time-to-maximum rate (TMR) for storage safety. Advocate for standardized SDS reporting of thermal profiles .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported thermodynamic properties of this compound across literature sources?

Contradictions often arise from phase differences (liquid vs. gas) or impurities. Replicate experiments using the same conditions (e.g., 0.15 M NaCl for protonation constant studies) . Cross-reference with computational models (e.g., Gaussian or COSMO-RS) and publish raw data with error margins for transparency .

Q. Why do click chemistry yields vary when using this compound in ligand synthesis?

Variability stems from Cu(I) catalyst activity (use fresh CuI), solvent polarity (CH₂Cl₂ > DMF), and steric hindrance. For probes like RPS-038–RPS-043, optimize molar ratios (1:1.2 azide:alkyne) and reaction times (2–4 hrs). Validate via LC-MS and adjust for moisture-sensitive intermediates .

Methodological Best Practices

- Safety Protocols : Store this compound in flame-resistant cabinets at ≤25°C. Use explosion-proof refrigerators for bulk quantities .

- Synthetic Reproducibility : Document catalyst lot numbers, solvent drying methods, and inert gas flow rates.

- Data Validation : Share raw NMR spectra, DSC thermograms, and kinetic plots in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.